molecular formula C11H20N4 B13250528 (1-Cyclohexyl-5-ethyl-1H-1,2,3-triazol-4-yl)methanamine

(1-Cyclohexyl-5-ethyl-1H-1,2,3-triazol-4-yl)methanamine

Cat. No.: B13250528
M. Wt: 208.30 g/mol
InChI Key: PUHIZMDGWIPBJA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Cyclohexyl-5-ethyl-1H-1,2,3-triazol-4-yl)methanamine typically involves “Click” chemistry, a widely used method for constructing 1,2,3-triazoles . One common approach is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction involves the cycloaddition of an azide and an alkyne in the presence of a copper catalyst to form the triazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale CuAAC reactions under optimized conditions to ensure high yield and purity. The reaction is typically carried out in an aqueous medium, which is environmentally friendly and cost-effective .

Chemical Reactions Analysis

Types of Reactions

(1-Cyclohexyl-5-ethyl-1H-1,2,3-triazol-4-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole derivatives with additional oxygen-containing functional groups, while reduction may produce triazole derivatives with reduced functional groups .

Scientific Research Applications

(1-Cyclohexyl-5-ethyl-1H-1,2,3-triazol-4-yl)methanamine has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • (1-Benzyl-1H-1,2,3-triazol-4-yl)methanamine
  • (1-Phenyl-1H-1,2,3-triazol-4-yl)methanamine
  • (1-(4-Methoxyphenyl)-1H-1,2,3-triazol-4-yl)methanamine

Uniqueness

(1-Cyclohexyl-5-ethyl-1H-1,2,3-triazol-4-yl)methanamine is unique due to its cyclohexyl and ethyl substituents, which confer distinct steric and electronic properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H20N4

Molecular Weight

208.30 g/mol

IUPAC Name

(1-cyclohexyl-5-ethyltriazol-4-yl)methanamine

InChI

InChI=1S/C11H20N4/c1-2-11-10(8-12)13-14-15(11)9-6-4-3-5-7-9/h9H,2-8,12H2,1H3

InChI Key

PUHIZMDGWIPBJA-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=NN1C2CCCCC2)CN

Origin of Product

United States

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